N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the oxazolidinone ring: This step involves the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions.
Coupling reactions: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the oxazolidinone derivative using oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can be reduced using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide linkage, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides or oxazolidinones.
Scientific Research Applications
Chemistry
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent due to its unique structure, which allows for interactions with various biological targets.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety allows for π-π stacking interactions, while the oxazolidinone ring can form hydrogen bonds with amino acid residues in the active site of enzymes. This dual interaction mechanism enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Similar benzo[d][1,3]dioxole moiety but lacks the oxazolidinone ring and oxalamide linkage.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Contains a benzo[d][1,3]dioxole moiety but differs in the heterocyclic ring structure.
Uniqueness
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, oxazolidinone ring, and oxalamide linkage, which confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7/c1-29-16-5-3-15(4-6-16)22(28)25-8-9-30-19(25)12-24-21(27)20(26)23-11-14-2-7-17-18(10-14)32-13-31-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZBZVUDWSFUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.